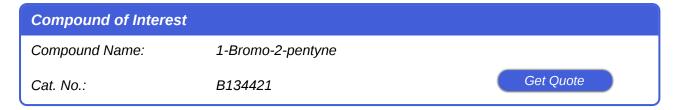


A Technical Guide to 1-Bromo-2-pentyne: Commercial Availability, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-bromo-2-pentyne**, a versatile reagent in organic synthesis. The document details its commercial availability, physicochemical properties, key synthetic applications, and relevant biological pathways for its derivatives.

Commercial Availability and Suppliers

1-Bromo-2-pentyne is readily available from a variety of chemical suppliers. It is typically sold as a colorless to pale yellow liquid with purities ranging from 90% to over 97%. Researchers can source this compound from major global distributors as well as specialized chemical manufacturers. Below is a summary of prominent suppliers and their typical product offerings.



Supplier	Purity	Available Quantities
Sigma-Aldrich (Merck)	≥97%	1 g, 5 g
Thermo Scientific (Alfa Aesar)	97%	5 g, 10 g, 25 g
Tokyo Chemical Industry (TCI)	>95.0% (GC)	1 g, 5 g, 25 g
Jaydev Chemical Industries	≥90.0% (GC)	Bulk quantities
Sarchem Labs	Not specified	Inquire for quantities
Srisyn Chemicals	Not specified	Inquire for quantities
BLD Pharm	Not specified	Inquire for quantities

Note: Availability and offered quantities are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **1-bromo-2-pentyne** is presented below. This data is essential for its proper handling, storage, and use in experimental setups.[1][2][3][4]

Physical and Chemical Properties



Property	Value
CAS Number	16400-32-1[1][2][5]
Molecular Formula	C ₅ H ₇ Br[1][5]
Molecular Weight	147.01 g/mol [2][5]
Appearance	Clear, colorless to pale yellow liquid[5]
Density	~1.438 g/mL at 25 °C[2][3][4]
Boiling Point	93-94 °C at 113 mmHg[2]
Refractive Index	n20/D ~1.498[2]
Flash Point	41 °C (105.8 °F) - closed cup[2]
Solubility	Sparingly soluble in water.[6]

Safety and Handling Information

Hazard Class	Description
Flammable Liquid	Category 3 (H226)[2][7]
Skin Irritation	Category 2 (H315)[2][7]
Eye Irritation	Category 2 (H319)[2][7]
Specific Target Organ Toxicity	Category 3, Respiratory System (H335)[2][7]

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. [7] Keep away from heat, sparks, and open flames.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Synthesis and Experimental Protocols

1-Bromo-2-pentyne is a valuable intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients and derivatives of jasmonic acid.[5][8]

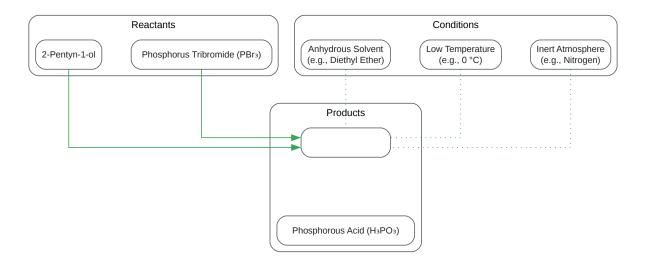


Its reactivity is centered around the carbon-bromine bond, which allows for nucleophilic substitution, and its alkyne functionality, which can participate in coupling reactions.

Representative Synthesis of 1-Bromo-2-pentyne

While specific industrial synthesis protocols are proprietary, a common laboratory-scale approach for preparing propargyl bromides involves the reaction of the corresponding alcohol with a brominating agent.

Reaction: 2-Pentyn-1-ol to 1-Bromo-2-pentyne



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Synthetic pathway for **1-Bromo-2-pentyne**.

Methodology:

 Reaction Setup: A solution of 2-pentyn-1-ol in an anhydrous solvent like diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.



- Addition of Reagent: Phosphorus tribromide (PBr₃), typically around 0.4 equivalents, is added dropwise to the stirred solution, maintaining the temperature at or below 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: The reaction is carefully quenched by slowly pouring it over ice water. The mixture is transferred to a separatory funnel, and the organic layer is separated.
- Purification: The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine. It is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 1-bromo-2-pentyne.

Nucleophilic Substitution with Azide

This protocol describes a typical S_n2 reaction where the bromide is displaced by an azide nucleophile.



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Workflow for a nucleophilic substitution reaction.

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve 1-bromo-2-pentyne (1.0 eq.) in an aprotic
 polar solvent such as dimethylformamide (DMF). Add sodium azide (NaN₃) (1.2 eq.).
- Reaction Conditions: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction's progress by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an extraction solvent like diethyl ether.



- Extraction: Extract the aqueous layer multiple times with diethyl ether.
- Washing and Drying: Combine the organic extracts and wash with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Copper-Free Sonogashira Coupling

1-Bromo-2-pentyne can be used in palladium-catalyzed cross-coupling reactions. The copper-free Sonogashira reaction is an effective method for forming C(sp)-C(sp) bonds.[5]

Methodology:

- Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (2-4 mol%).
- Reaction Setup: To the tube containing the catalyst, add a base (e.g., K₂CO₃, 2.0 eq.) and an anhydrous, degassed solvent (e.g., THF or dioxane).
- Addition of Reactants: Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.2 eq.) followed by 1-bromo-2-pentyne (1.0 eq.).
- Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction to room temperature and quench with water.
 Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the resulting 1,3-diyne product by column chromatography.

Applications in Drug Development & Relevant Signaling Pathways

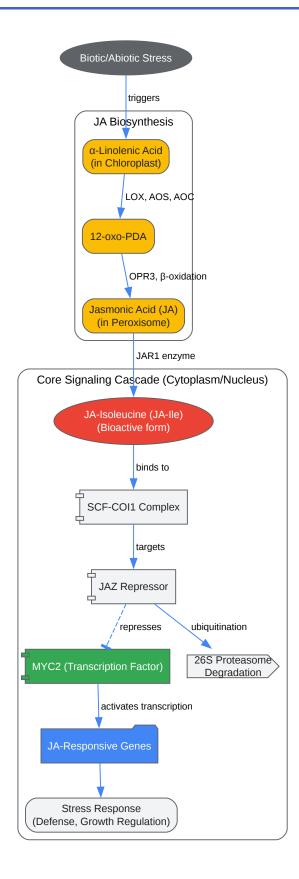


1-Bromo-2-pentyne serves as a key building block for various molecules with potential biological activity. A significant application is in the synthesis of analogs of jasmonic acid, a plant hormone involved in stress signaling.[8] Understanding these pathways is crucial for developing new agrochemicals or therapeutic agents that modulate these processes.

The Jasmonic Acid (JA) Signaling Pathway

Jasmonates are critical signaling molecules in plants, mediating responses to both biotic and abiotic stress.[1][6] The core signaling pathway involves the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins, which allows for the expression of JA-responsive genes.





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The Jasmonic Acid biosynthesis and signaling pathway.



Pathway Description:

- Biosynthesis: In response to stress, α-linolenic acid is converted in the chloroplast and peroxisome into jasmonic acid (JA).[1][3]
- Activation: In the cytoplasm, JA is conjugated to the amino acid isoleucine to form the bioactive hormone JA-IIe.[1]
- Perception: Under normal conditions, JAZ proteins bind to and repress transcription factors like MYC2, preventing the expression of JA-responsive genes.[9]
- Derepression: In the presence of JA-IIe, the SCF-COI1 E3 ubiquitin ligase complex binds to both JA-IIe and the JAZ repressor.[9]
- Degradation: This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[9]
- Gene Activation: With the JAZ repressor removed, transcription factors like MYC2 are free to activate the expression of hundreds of downstream genes, leading to a coordinated stress response.[2]

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